1-(Benzyloxy)-3-(4-nitrophenyl)benzene
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNAPOOAQPPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742944 | |
| Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-68-8 | |
| Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs 4-nitrophenylboronic acid and 1-bromo-3-(benzyloxy)benzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). A base such as potassium carbonate facilitates transmetalation, while solvents like toluene or ethanol ensure solubility. The process is conducted under inert atmosphere (N₂ or Ar) at 80–100°C for 12–24 hours.
Key Advantages :
-
High regioselectivity due to the orthogonal reactivity of boronic acids and aryl halides.
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Tolerance of nitro groups under mild conditions.
Industrial Scalability
Industrial adaptations utilize continuous flow reactors to enhance heat transfer and mixing efficiency. Catalyst recycling systems, such as polymer-supported palladium complexes, reduce costs. Pilot studies report yields exceeding 75% under optimized flow conditions.
Nitration of Preformed Benzyloxybiphenyl
Direct nitration offers a route to introduce the nitro group post-biaryl bond formation. This method requires careful control to avoid over-nitration or decomposition.
Nitration Protocol
1-(Benzyloxy)-3-phenylbenzene is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially incorporates at the para position of the distal phenyl ring due to electron-donating effects from the benzyloxy group.
Challenges :
-
Competing ortho-nitration (15–20% byproducts).
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Acid-sensitive benzyl ethers necessitate short reaction times (<2 hours).
Yield Optimization
Stepwise addition of nitric acid and use of acetic anhydride as a dehydrating agent improve yields to 60–65%. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the desired isomer.
Ullmann-Type Coupling Reactions
Ullmann coupling provides an alternative for constructing the biaryl framework, particularly in copper-catalyzed systems.
Copper-Mediated Coupling
A mixture of 3-(benzyloxy)iodobenzene and 4-nitroiodobenzene reacts with copper powder in dimethylformamide (DMF) at 130–140°C. Ligands like 1,10-phenanthroline accelerate the reaction, achieving 50–55% yield after 48 hours.
Limitations :
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Higher temperatures promote side reactions (e.g., dehalogenation).
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Limited functional group tolerance compared to palladium systems.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80–100 | 70–83 | >95 | High |
| Direct Nitration | H₂SO₄/HNO₃ | 0–5 | 60–65 | 85–90 | Moderate |
| Ullmann Coupling | Cu/phenanthroline | 130–140 | 50–55 | 80–85 | Low |
Note: Yields and conditions extrapolated from analogous reactions in cited sources .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-(4-nitrophenyl)benzene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The nitro group on the phenyl ring makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
NAS: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
NAS: Substituted benzene derivatives.
Reduction: 1-(Benzyloxy)-3-(4-aminophenyl)benzene.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties. For instance, compounds derived from 1-(Benzyloxy)-3-(4-nitrophenyl)benzene have been tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Case Study: Anticancer Activity
A study reported the synthesis of derivatives of this compound, which were evaluated for cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects compared to the control group, suggesting that modifications to the nitrophenyl moiety can enhance biological activity .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various coupling reactions, including Suzuki and Heck reactions.
Data Table: Reactivity in Coupling Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, aqueous base | 83 |
| Heck Reaction | Aryl halide with alkene | 76 |
| N-alkylation | Alkyl halide, base | 70 |
These reactions highlight the versatility of this compound as a building block in organic synthesis .
Materials Science
The compound has also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its electron-accepting properties due to the nitro group make it suitable for use in charge transport layers.
Case Study: OLED Development
Research has demonstrated that incorporating this compound into OLED structures enhances device performance by improving charge balance and light emission efficiency. Devices fabricated with this compound exhibited higher brightness and efficiency compared to those without it .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the benzyloxy group can influence the compound’s solubility and binding properties. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents critically determine the physicochemical behavior of aromatic compounds. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Withdrawing Effects : The nitro group in the target compound reduces electron density at the aromatic ring, making it less reactive toward electrophilic substitution compared to analogs with electron-donating groups like methoxy (–OCH₃) .
- Positional Isomerism : Moving the nitro group from position 4 (as in the target) to position 2 or 3 (e.g., 4-(Benzyloxy)-2-methyl-1-nitrobenzene, ) alters regioselectivity in further functionalization reactions.
Spectroscopic Properties
Table 2: NMR Data Comparison
Key Observations :
Key Observations :
Biological Activity
1-(Benzyloxy)-3-(4-nitrophenyl)benzene is an organic compound recognized for its significant biological activities, particularly in medicinal chemistry. This compound features a structural arrangement that includes a benzyloxy group and a nitro group, which contribute to its reactivity and potential therapeutic applications. The compound is characterized by the molecular formula CHNO and has a molecular weight of approximately 229.23 g/mol.
- Molecular Formula : CHNO
- Molecular Weight : 229.23 g/mol
- Appearance : White to light yellow solid
- Melting Point : 105.0 - 109.0 °C
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with various biological targets. The presence of both the benzyloxy and nitro groups enhances its interaction with cellular components, potentially influencing enzyme activity and receptor binding.
Biological Activities
This compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. The structural features allow for interactions with cancer cell pathways, possibly leading to apoptosis in malignant cells.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it a candidate for further development in treating infections.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic processes, although detailed mechanisms remain to be elucidated.
Study on Anticancer Properties
A study conducted on the derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Caspase activation |
| HeLa | 12.8 | DNA fragmentation |
| A549 | 18.6 | Cell cycle arrest |
Study on Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The findings revealed that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the nitro group or the benzyloxy moiety can significantly affect the biological activity of the compound. For instance, compounds with additional electron-withdrawing groups have shown enhanced anticancer properties.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 1-(Benzyloxy)-3-(4-nitrophenyl)benzene, and what key reaction parameters should be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example:
- Benzylation : React 3-hydroxy-4-nitrophenylbenzene with benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (e.g., DMF or THF) at 60–80°C for 12–24 hours .
- Nitrophenyl Introduction : Use Suzuki-Miyaura coupling between a boronic acid derivative and a brominated benzyloxy precursor, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (e.g., toluene/ethanol) .
- Key Parameters : Monitor reaction progress via TLC; optimize temperature, solvent polarity, and stoichiometry to minimize byproducts like dehalogenated intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Benzyloxy protons: δ 5.10–5.20 (s, 2H, –OCH₂Ph).
- Nitrophenyl aromatic protons: δ 8.10–8.30 (d, J = 8.5 Hz, 2H) and δ 7.60–7.80 (d, J = 8.5 Hz, 2H).
- Benzene ring protons: Multiplets at δ 6.80–7.50 .
- IR : Confirm the nitro group (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and benzyl ether (C–O–C stretch at ~1250 cm⁻¹).
- MS (ESI) : Expect [M+H]⁺ at m/z 318.1 (C₁₉H₁₅NO₃) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate polar byproducts.
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to precipitate pure crystals.
- Challenges : The nitro group may cause tailing during chromatography; adding 1% triethylamine to the mobile phase improves resolution .
Advanced Research Questions
Q. How can crystallographic data (e.g., Hirshfeld surface analysis) elucidate intermolecular interactions in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). The structure will show a trans conformation at the benzyloxy-nitrophenyl junction, with weak C–H⋯O hydrogen bonds (2.5–3.0 Å) forming inversion dimers .
- Hirshfeld Analysis : Quantify intermolecular contacts:
- O⋯H (nitro to benzyl): ~25% of surface contacts.
- π–π stacking between benzene rings: Centroid distances ~3.8–4.0 Å .
Q. What computational methods are suitable for predicting the reactivity of the nitro group in further functionalization?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density. The nitro group’s electron-withdrawing nature lowers the LUMO energy (~−1.5 eV), favoring nucleophilic attack at the meta position .
- Docking Studies : For biological applications, simulate interactions with enzymes (e.g., nitroreductases) using AutoDock Vina. The nitro group’s orientation may influence binding affinity .
Q. How do competing reaction pathways (e.g., nitro reduction vs. benzyloxy cleavage) affect the stability of this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : The benzyloxy group hydrolyzes to phenol (monitor via loss of δ 5.10–5.20 NMR signals).
- Basic Conditions (pH > 10) : Nitro group reduction to amine may occur if reducing agents (e.g., NaBH₄/Cu) are present.
- Mitigation : Stabilize by storing in inert atmospheres (N₂/Ar) and avoiding protic solvents .
Q. What strategies can resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
